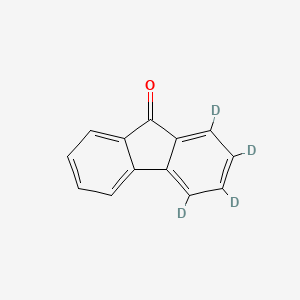

9H-Fluoren-9-one-D4

Description

Contextualization of 9H-Fluoren-9-one within Polycyclic Aromatic Ketones (PAKs)

9H-Fluoren-9-one is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a fluorene (B118485) structure with a ketone group at the ninth carbon. thermofisher.com This structure, consisting of two benzene (B151609) rings fused to a central five-membered ring, places it within the category of polycyclic aromatic ketones (PAKs). thermofisher.com PAKs are a class of oxygenated PAHs (oxy-PAHs) that are of significant interest due to their presence in the environment, often arising from the incomplete combustion of organic materials. nih.gov

The chemical properties of 9H-Fluoren-9-one, such as its yellow crystalline appearance and solubility in organic solvents, are well-documented. nih.gov Its rigid, planar structure and aromaticity contribute to its thermal stability. nist.gov These characteristics, combined with its reactivity associated with the ketone functional group, make it a focal point in various chemical studies.

The Fundamental Role of Deuterium (B1214612) Labeling in Mechanistic and Analytical Chemistry

Deuterium (D or ²H), a stable isotope of hydrogen, plays a crucial role in advancing chemical research. The practice of replacing hydrogen atoms with deuterium atoms in a molecule, known as deuterium labeling, provides a powerful method for elucidating reaction mechanisms and enhancing analytical accuracy.

In mechanistic chemistry, the primary advantage of deuterium labeling lies in the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. Consequently, reactions involving the cleavage of a C-D bond are often slower than those involving a C-H bond. By strategically placing deuterium atoms in a reacting molecule and observing the effect on the reaction rate, chemists can deduce the rate-determining step and the nature of bond-breaking and bond-forming processes in the transition state.

In analytical chemistry, particularly in techniques involving mass spectrometry (MS), deuterated compounds are invaluable as internal standards. cdhfinechemical.com An ideal internal standard is a compound that is chemically identical to the analyte but has a different mass. nih.gov Deuterated compounds fit this description perfectly. When a known amount of a deuterated standard, such as 9H-Fluoren-9-one-D4, is added to a sample at the beginning of the analytical procedure, it experiences the same sample preparation and analysis conditions as the non-deuterated analyte. Any loss of analyte during extraction, purification, or ionization in the mass spectrometer will be mirrored by a proportional loss of the internal standard. By comparing the mass spectrometry signal of the analyte to that of the known quantity of the internal standard, a highly accurate and precise quantification can be achieved, correcting for variations in sample matrix and instrument response.

Specific Research Utility of this compound in Contemporary Chemical Studies

The specific research applications of this compound primarily leverage its utility as an internal standard in the analysis of environmental and biological samples for polycyclic aromatic compounds.

Environmental Monitoring:

PAHs and their oxygenated derivatives are widespread environmental pollutants. nih.gov Accurate quantification of these compounds in complex matrices such as soil, water, and air is essential for assessing environmental contamination and human exposure. In studies monitoring PAHs and oxy-PAHs in various environmental compartments, isotopically labeled standards are crucial for reliable quantification using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov this compound serves as an excellent internal standard for its non-deuterated counterpart, 9-fluorenone (B1672902), a commonly monitored oxy-PAH. For instance, in the analysis of stormwater treated with biochar for the removal of aromatic pollutants, a suite of PAHs and oxy-PAHs, including 9-fluorenone, were quantified, a process that relies on the use of isotopically labeled internal standards for accuracy. nih.gov

Biomonitoring Studies:

Understanding the extent of human exposure to PAHs can be achieved through the analysis of biological samples. 3-Hydroxy-9H-fluoren-9-one is a known metabolite of PAHs and is used as a biomarker for human exposure. nih.gov The accurate measurement of such metabolites in biological fluids is critical, and the use of deuterated internal standards in these analytical methods is standard practice to ensure precision and accuracy.

While specific published studies detailing the mechanistic elucidation of fluorenone reactions using this compound are not abundant, its potential in such research is clear. The principles of the kinetic isotope effect could be applied to study the mechanisms of reactions involving the C-H bonds on the aromatic rings of 9-fluorenone. By comparing the reaction rates of the deuterated and non-deuterated forms, researchers could gain insights into the transition states of various chemical transformations.

Physicochemical Data of 9H-Fluoren-9-one

The following table provides key physicochemical properties for the non-deuterated form, 9H-Fluoren-9-one. The properties of this compound are expected to be very similar, with the most significant difference being the molecular weight.

| Property | Value |

| Molecular Formula | C₁₃H₈O |

| Molecular Weight | 180.20 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 81-85 °C |

| Boiling Point | 342 °C |

| Flash Point | 163 °C |

| Water Solubility | Insoluble |

| LogP (Octanol/Water Partition Coefficient) | 3.58 |

Data sourced from various chemical databases and safety data sheets for 9H-Fluoren-9-one. thermofisher.comnih.govchemicalbook.com

Physicochemical Data of this compound

| Property | Value |

| Molecular Formula | C₁₃H₄D₄O |

| Molecular Weight | 184.23 g/mol |

| CAS Number | 952573-42-1 |

Structure

3D Structure

Properties

Molecular Formula |

C13H8O |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

1,2,3,4-tetradeuteriofluoren-9-one |

InChI |

InChI=1S/C13H8O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H/i1D,3D,5D,7D |

InChI Key |

YLQWCDOCJODRMT-DNZPNURCSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=CC=CC=C3C2=O)[2H])[2H] |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Synthetic Strategies for Deuterated 9h Fluoren 9 One Analogs

Deuterium (B1214612) Incorporation via Isotopic Exchange Reactions

Isotopic exchange reactions represent a direct and often efficient method for introducing deuterium into a target molecule by replacing existing hydrogen atoms. This can be achieved through various catalytic or uncatalyzed processes.

Hydrogen-Deuterium Exchange (HDx) Approaches

Hydrogen-Deuterium exchange (HDx) is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org This process can be facilitated by acid, base, or metal catalysts, particularly for non-labile C-H bonds. wikipedia.org

Acid-Catalyzed HDx: In the presence of a strong deuterated acid, such as D₂SO₄ in D₂O, aromatic compounds like fluorenone can undergo electrophilic aromatic substitution where a deuteron (D⁺) acts as the electrophile. youtube.com The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate (a sigma complex). youtube.com The stability of this intermediate and the electron density of the aromatic ring influence the rate of exchange. For 9H-fluoren-9-one, the aromatic protons can be exchanged for deuterium under these conditions, although the reaction can be slow for unactivated arenes. youtube.com

Base-Catalyzed HDx: Base-catalyzed HDx provides a facile method for deuterium incorporation, especially for hydrogens alpha to a carbonyl group, through keto-enol equilibria. nih.govnih.gov For 9H-fluoren-9-one, the protons on the aromatic rings are not sufficiently acidic for this type of exchange. However, this method is highly effective for introducing deuterium at activated carbon centers in other carbonyl-containing compounds. nih.gov The reaction is typically performed using a deuterium source like D₂O in the presence of a base.

| HDx Method | Catalyst/Reagent | Deuterium Source | Applicable Positions on Fluorenone | Reference |

| Acid-Catalyzed | Strong deuterated acid (e.g., D₂SO₄) | D₂O | Aromatic C-H | youtube.comyoutube.com |

| Base-Catalyzed | Base (e.g., Et₃N) | D₂O | Not directly applicable to aromatic C-H | nih.govnih.gov |

Halogen-Deuterium Exchange (XDx) Methodologies

Halogen-Deuterium exchange (XDx) is a powerful technique for regioselective deuterium labeling. This method involves the conversion of an aryl halide to its deuterated analogue.

Palladium-Catalyzed XDx: Palladium-catalyzed dehalogenative deuteration is a widely used method for precisely introducing deuterium. chemrxiv.org Starting with a halogenated 9H-fluoren-9-one (e.g., bromo- or iodo-fluorenone), the C-X bond can be reductively cleaved in the presence of a palladium catalyst, a deuterium source, and a reducing agent. A variety of deuterium sources can be employed, including deuterium gas (D₂), deuterated solvents like deuteroethanol, or deuterated formate salts. chemrxiv.orgnih.govrsc.org Recent advancements have led to the development of homogeneous palladium catalytic systems that exhibit excellent functional group tolerance and achieve complete isotope incorporation under mild conditions. chemrxiv.org

Transition Metal-Free XDx: While less common, methods for transition-metal-free dehalogenative deuteration have been developed. These may involve organophotocatalysts or other radical-based approaches using a suitable deuterium donor. For instance, a photocatalytic system using an aryl-amine photocatalyst and a disulfide co-catalyst can convert aryl chlorides to their deuterated products in the presence of a deuterium source.

| Catalyst System | Halogen Precursor | Deuterium Source | Key Features | Reference |

| Homogeneous Palladium Catalyst | Aryl Bromides, Chlorides, Iodides | D₂ gas, Deuteroethanol | High isotope incorporation, mild conditions, excellent functional group tolerance. | chemrxiv.orgrsc.orgchemrxiv.org |

| Organophotocatalyst | Aryl Chlorides | Sodium formate-d | Transition-metal-free, operates at room temperature. | dntb.gov.ua |

De Novo Synthesis Utilizing Deuterated Precursors

An alternative to direct exchange on the fluorenone core is to construct the molecule from smaller, readily available deuterated building blocks. This de novo approach offers precise control over the location of deuterium incorporation.

The synthesis of 9H-fluoren-9-one can be achieved through various cyclization strategies. By employing precursors that are already isotopically labeled, the deuterium atoms are incorporated into the final fluorenone skeleton. For example, a palladium-catalyzed carbonylative cyclization of a deuterated 2-halobiaryl could yield a specifically labeled 9H-fluoren-9-one.

Another strategy involves multicomponent reactions (MCRs). Recent studies have shown the successful use of deuterated aldehydes and isonitriles in MCRs to produce complex deuterated products with high isotopic fidelity and no scrambling. beilstein-journals.orgresearchgate.net A synthetic route to 9H-fluoren-9-one that utilizes a deuterated aldehyde or another deuterated starting material in a key bond-forming step would be a viable strategy for producing compounds like 9H-Fluoren-9-one-D4. For instance, the synthesis of deuterated enaminones from methyl ketones and deuterated methyl formate (DCO₂Me) highlights the use of simple deuterated reagents to build more complex, isotopically labeled intermediates. nih.gov

Electrochemical Deuteration Protocols for Aryl Compounds

Electrochemical methods offer a green and efficient alternative for synthesizing and modifying polycyclic aromatic hydrocarbons (PAHs), the class of compounds to which fluorenone belongs. nih.govresearchgate.net Electrochemical synthesis often proceeds under mild conditions without the need for harsh chemical oxidants.

Electrochemical deuteration can be envisioned through an electro-oxidative dehydrogenative process in a deuterated solvent system. By applying an electric potential, C-H bonds can be activated, leading to the formation of radical cations or other reactive intermediates that can then be quenched by a deuterated solvent or electrolyte, resulting in C-D bond formation. While specific protocols for the electrochemical deuteration of 9H-fluoren-9-one are not extensively detailed in the literature, the general principles of electrochemical synthesis of PAHs suggest its feasibility. The process would involve using a deuterated solvent as the deuterium source in an electrochemical cell, potentially leading to deuteration on the aromatic rings of the fluorenone molecule.

Palladium-Catalyzed Synthetic Routes for Fluorenones and Potential for Deuteration

Palladium catalysis is a cornerstone of modern organic synthesis and provides numerous pathways to construct the fluorenone skeleton. These methods can be readily adapted for deuterium incorporation.

C-H Activation/Deuteration: Palladium catalysts have been developed for the non-directed C-H deuteration of arenes using D₂O as a convenient and inexpensive deuterium source. acs.orgresearchgate.net This approach relies on a reversible C-H activation step and shows remarkable functional group tolerance, making it suitable for late-stage deuteration of complex molecules. scispace.com Applying such a catalyst system to 9H-fluoren-9-one could achieve deuteration directly on the aromatic rings. acs.org

| Catalyst System | Ligand Type | Deuterium Source | Mechanism | Reference |

| Pd(OAc)₂ | N,N-bidentate N-acylsulfonamide | D₂O | Reversible C-H activation | acs.orgresearchgate.net |

| Pd(OAc)₂ | N-acetylglycine / methyl 6-methynicotinate | D₂O in HFIP | Nondirected C-H activation | acs.org |

Deuteration via Pd-Catalyzed Annulation: Methods exist for the synthesis of fluorenones via palladium-catalyzed annulation of o-alkynyl biaryls or through nitrile-directed C-H activation cascades. nih.govcore.ac.ukresearchgate.net These synthetic routes can be adapted for deuteration in several ways:

Using Deuterated Starting Materials: One of the precursors, such as the aryl halide or the benzonitrile, can be synthesized in a deuterated form.

Incorporating a Deuteration Step: The reaction can be performed in the presence of a deuterium source. For example, in the hydroarylation of o-alkynyl biaryls, the protiodepalladation step could potentially be replaced with a deuteriodepalladation by running the reaction in a deuterated solvent or with a deuterated acid additive, thereby introducing deuterium at a specific position.

Biocatalytic Deuteration Methods and Their Applicability to Fluorenone Scaffolds

Biocatalysis offers an environmentally friendly and highly selective approach to chemical transformations, including deuteration. nih.gov

Enzymatic H-D Exchange: Certain enzymes are capable of catalyzing H-D exchange reactions. For aromatic compounds, enzymes like cytochrome P450 monooxygenases and peroxidases are known to perform selective hydroxylations, indicating their ability to interact with and activate C-H bonds on aromatic rings. nih.gov While direct enzymatic deuteration of fluorenone is not a widely reported method, the potential exists to engineer or discover enzymes that can catalyze this exchange with high regioselectivity. Enzyme-catalyzed reactions in deuterated solvents are a known strategy for site-specific deuterium incorporation. mdpi.com

Advanced Spectroscopic Characterization of 9h Fluoren 9 One D4

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 9H-Fluoren-9-one-D4. The strategic replacement of four hydrogen atoms with deuterium (B1214612) significantly alters the NMR spectra compared to its unlabeled counterpart, 9H-Fluoren-9-one. These alterations are leveraged across various NMR experiments to confirm the successful and specific incorporation of deuterium.

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, making it a definitive method for confirming the locations of isotopic labeling. Since the nucleus of deuterium (a deuteron) has a spin quantum number of I=1, it is NMR-active.

In a typical ²H NMR spectrum of this compound, signals will appear at chemical shifts characteristic of the aromatic positions where deuterium atoms have replaced protons. The presence of peaks in the expected regions of the spectrum serves as direct evidence of successful deuteration. The integration of these peaks can provide a quantitative measure of the deuterium incorporation at each site. Conversely, the absence of signals in other regions confirms the site-specificity of the labeling reaction, ensuring that deuterium exchange has not occurred at unintended positions on the fluorenone backbone.

The incorporation of deuterium atoms leads to a marked simplification of the Proton (¹H) NMR spectrum, which is a powerful outcome for structural verification. organicchemistrydata.org Deuterium has a different gyromagnetic ratio than protium (B1232500) (¹H) and resonates at a much different frequency; therefore, ²H nuclei are not observed in a standard ¹H NMR experiment. libretexts.orgstudymind.co.uk

The primary effects observed in the ¹H NMR spectrum of this compound are:

Disappearance of Signals: The signals corresponding to the protons at the four deuterated positions are absent from the spectrum. blogspot.com

Elimination of Coupling: The spin-spin coupling interactions between the now-absent protons and the remaining neighboring protons are eliminated. This causes the multiplet patterns of the remaining proton signals to simplify significantly. For example, a doublet of doublets might collapse into a simple doublet.

This spectral simplification makes the assignment of the remaining proton signals more straightforward and provides unambiguous confirmation of the deuterium labeling pattern.

Table 1: Comparison of Expected ¹H NMR Signals for 9H-Fluoren-9-one and this compound (Positions 1,2,3,4-D4)

| Protons | 9H-Fluoren-9-one (Unlabeled) | This compound | Rationale for Change |

| H1, H8 | Doublet | H8: Doublet; H1: Absent | Signal for H1 disappears due to deuteration. Coupling between H1 and H2 is removed. |

| H2, H7 | Triplet | H7: Triplet; H2: Absent | Signal for H2 disappears. Coupling of H3 to H2 and H4 is removed. |

| H3, H6 | Triplet | H6: Triplet; H3: Absent | Signal for H3 disappears. Coupling of H4 to H3 is removed. |

| H4, H5 | Doublet | H5: Doublet; H4: Absent | Signal for H4 disappears. Coupling between H4 and H3 is removed. |

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of the molecule. The presence of deuterium has distinct and predictable effects on the ¹³C NMR spectrum, which are used to confirm the labeling sites. nih.gov

Key deuterium-induced effects on the ¹³C NMR spectrum include:

Carbon-Deuterium Coupling: The signal for a carbon atom directly bonded to a deuterium atom (a C-D bond) is split into a multiplet. Due to the spin I=1 of deuterium, a CD group typically appears as a 1:1:1 triplet. This splitting is a direct indicator of a deuterated carbon.

Isotopic Shifts: Deuterium substitution causes a small, upfield shift (to a lower ppm value) in the resonance of the attached carbon atom. This is known as a primary isotope effect. rsc.org Smaller, secondary isotope shifts may also be observed for carbons that are two or more bonds away from the site of deuteration. nih.govrsc.org These shifts, though subtle, are characteristic of deuteration. capes.gov.br

Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further refine the structural assignment. An HSQC experiment correlates carbon atoms with their directly attached protons. For this compound, the deuterated carbons would show no correlation in a standard ¹H-¹³C HSQC spectrum. An HMBC experiment, which shows correlations between carbons and protons over two or three bonds, would reveal the connectivity of the entire molecular skeleton, and the specific absence of correlations to the deuterated positions would provide further conclusive evidence for the labeling pattern. researchgate.net

Table 2: Expected Deuterium Isotope Effects on the ¹³C NMR Spectrum of this compound (Positions 1,2,3,4-D4)

| Carbon Atom | Expected Chemical Shift (ppm) in Unlabeled Compound | Expected Observation in this compound |

| C=O (C9) | ~193 | Minor upfield shift due to long-range isotope effect. |

| C1, C8 | ~124 | C1: Signal splits into a triplet and shifts upfield; C8: Unchanged. |

| C2, C7 | ~129 | C2: Signal splits into a triplet and shifts upfield; C7: Unchanged. |

| C3, C6 | ~129 | C3: Signal splits into a triplet and shifts upfield; C6: Unchanged. |

| C4, C5 | ~124 | C4: Signal splits into a triplet and shifts upfield; C5: Unchanged. |

| Quaternary Carbons | ~120-145 | Minor upfield shifts due to secondary isotope effects. |

Mass Spectrometry (MS) Applications

Mass spectrometry is a crucial technique for verifying the molecular weight and determining the isotopic enrichment of this compound. Its high sensitivity also makes the labeled compound an excellent internal standard for quantitative studies.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the differentiation of molecules with very small mass differences. This capability is essential for determining the isotopic purity and enrichment of this compound. almacgroup.comalmacgroup.com

The molecular weight of unlabeled 9H-Fluoren-9-one (C₁₃H₈O) is approximately 180.0575 u. nist.gov Each replacement of a hydrogen atom (¹H, mass ≈ 1.0078 u) with a deuterium atom (²H, mass ≈ 2.0141 u) increases the molecular weight by approximately 1.0063 u. Therefore, the fully labeled this compound (C₁₃H₄D₄O) has a molecular weight of approximately 184.0827 u.

HRMS can resolve the signals for the unlabeled compound (M+0), as well as species containing one, two, three, or four deuterium atoms (M+1, M+2, M+3, M+4). By analyzing the relative intensities of these isotopic peaks in the mass spectrum, the isotopic distribution can be determined. After correcting for the natural abundance of ¹³C, the percentage of the D4 species can be calculated, providing a precise value for isotopic enrichment. researchgate.netrsc.org

One of the most significant applications of this compound is its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry, typically coupled with a separation technique like liquid chromatography (LC-MS). scispace.com

An ideal internal standard co-elutes with the analyte and experiences the same experimental variations, such as sample loss during extraction, injection volume variability, and ionization suppression or enhancement in the mass spectrometer's source. nih.govscioninstruments.comtexilajournal.com Because this compound is chemically almost identical to the unlabeled analyte (9H-Fluoren-9-one), it fulfills these criteria perfectly. However, its four-mass-unit difference allows it to be distinguished and measured independently by the mass spectrometer.

In a typical quantitative workflow, a known amount of this compound is added to every sample and calibration standard. The concentration of the target analyte is then determined by calculating the ratio of the analyte's peak area to the internal standard's peak area. This ratioing method corrects for experimental inconsistencies, leading to highly accurate and precise quantification. texilajournal.comnih.gov

Quantitative Analysis Using this compound as an Internal Standard

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques provide detailed information about molecular structure, functional groups, and bonding. For 9H-Fluoren-9-one, the spectra are characterized by vibrations of the aromatic rings and the carbonyl (C=O) group.

The substitution of hydrogen with deuterium, its heavier isotope, has a pronounced and predictable effect on a molecule's vibrational spectrum. This is known as the deuterium isotope effect. nih.gov According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Since deuterium is approximately twice as massive as hydrogen, the vibrational frequencies of modes involving the substituted atoms will decrease significantly. libretexts.org

For this compound, the most notable changes in the FT-IR and Raman spectra occur in the C-H stretching and bending regions. researchgate.netnih.gov

C-H Stretching: In the non-deuterated compound, aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region. In this compound, these modes are replaced by C-D stretching vibrations, which are shifted to a lower frequency, approximately in the 2200–2300 cm⁻¹ range.

C-H Bending: The in-plane and out-of-plane C-H bending (or "wagging") vibrations, which appear below 1500 cm⁻¹, also shift to lower wavenumbers upon deuteration.

These shifts are invaluable for assigning specific peaks in the vibrational spectra to particular molecular motions. The carbonyl (C=O) stretch, typically around 1710-1720 cm⁻¹, is only minimally affected, as it does not directly involve the deuterated positions.

The following table summarizes the expected shifts for key vibrational modes.

| Vibrational Mode | Typical Frequency (9H-Fluoren-9-one) | Predicted Frequency (this compound) | Isotope Effect |

|---|---|---|---|

| Aromatic C-H Stretch | ~3050 cm⁻¹ | N/A | Mode disappears |

| Aromatic C-D Stretch | N/A | ~2250 cm⁻¹ | New mode appears at lower frequency |

| Carbonyl (C=O) Stretch | ~1715 cm⁻¹ | ~1715 cm⁻¹ | Negligible shift |

| Aromatic C=C Stretch | ~1600 cm⁻¹ | ~1580 cm⁻¹ | Minor shift due to coupling |

| C-H Out-of-Plane Bend | ~740 cm⁻¹ | N/A | Mode disappears |

| C-D Out-of-Plane Bend | N/A | ~550 cm⁻¹ | New mode appears at lower frequency |

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy measures the transitions between electronic energy levels in a molecule. 9H-Fluoren-9-one has a conjugated system of pi (π) electrons, which gives rise to strong absorptions in the ultraviolet (UV) and visible (Vis) regions of the electromagnetic spectrum. The spectrum of 9H-Fluoren-9-one typically exhibits several absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions are generally intense and appear at shorter wavelengths (in the UV region), while the n→π* transition, involving a non-bonding electron on the carbonyl oxygen, is less intense and occurs at a longer wavelength, extending into the visible region, which is responsible for the compound's yellow color.

Isotopic substitution, such as the replacement of hydrogen with deuterium in this compound, has a negligible effect on the electronic absorption spectrum. libretexts.org Electronic transitions are determined by the energies of molecular orbitals, which are primarily influenced by the arrangement of electrons and the nuclear charges, not the nuclear mass. While minor changes in vibrational energy levels can slightly alter the fine structure of absorption bands (vibronic coupling), the positions of the main absorption maxima (λmax) remain virtually unchanged. Therefore, the UV-Vis spectrum of this compound is considered identical to that of its non-deuterated counterpart for most practical purposes.

The characteristic UV-Vis absorption maxima for 9H-Fluoren-9-one in a common solvent like ethanol (B145695) are provided in the table below.

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition Type |

|---|---|---|---|

| Ethanol | ~255 | High | π→π |

| Ethanol | ~295 | Moderate | π→π |

| Ethanol | ~380 | Low | n→π* |

Computational Chemistry and Theoretical Modeling of 9h Fluoren 9 One D4

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structure and molecular geometry. In the context of 9H-Fluoren-9-one-D4, DFT calculations are instrumental in understanding the fundamental quantum mechanical nature of the molecule. These calculations can predict with high accuracy the optimized molecular geometry, bond lengths, and bond angles. Functionals such as B3LYP, paired with appropriate basis sets like 6-311++G(d,p), are commonly employed to model such aromatic systems effectively. The theoretical vibrational frequencies obtained by DFT calculations have been shown to be in good agreement with experimental values.

The primary effect of deuterium (B1214612) substitution on the molecular geometry of 9H-fluorenone is expected to be minimal, primarily manifesting as a slight shortening of the C-D bonds compared to C-H bonds. This is a well-documented quantum mechanical effect arising from the lower zero-point energy of the C-D bond. While geometrically subtle, this change has significant implications for the molecule's vibrational properties.

Prediction of Vibrational Frequencies and Spectroscopic Parameters

A significant application of DFT is the prediction of vibrational frequencies. For this compound, theoretical frequency calculations can predict the infrared (IR) and Raman spectra. The substitution of hydrogen with deuterium atoms at the 1, 2, 3, and 4 positions of the fluorenone core leads to predictable shifts in the vibrational frequencies, particularly those involving the motion of these atoms.

The most pronounced changes are expected in the C-D stretching and bending modes compared to the corresponding C-H modes in the non-deuterated isotopologue. The heavier mass of deuterium results in a lowering of the vibrational frequency, a phenomenon that is well-described by the harmonic oscillator model. For instance, the typical C-H stretching vibrations in aromatic rings appear in the range of 3000-3100 cm⁻¹, whereas C-D stretching vibrations are expected to be observed at significantly lower frequencies, typically around 2200-2300 cm⁻¹.

Below is a representative table illustrating the theoretical prediction of key vibrational modes for 9H-Fluoren-9-one and the expected shifts for this compound, based on DFT calculations.

| Vibrational Mode | Calculated Frequency (9H-Fluoren-9-one) (cm⁻¹) | Predicted Frequency (this compound) (cm⁻¹) | Description of Shift |

|---|---|---|---|

| Aromatic C-H Stretch | ~3080 | Not Applicable (for deuterated positions) | - |

| Aromatic C-D Stretch | Not Applicable | ~2280 | Significant redshift due to increased mass |

| C=O Stretch | ~1720 | ~1718 | Minimal shift, indirectly affected by electronic changes |

| Aromatic C-C Stretch | ~1600 | ~1595 | Slight redshift due to coupling with C-D modes |

| In-plane C-H Bend | ~1150 | Not Applicable (for deuterated positions) | - |

| In-plane C-D Bend | Not Applicable | ~850 | Significant redshift due to increased mass |

It is important to note that calculated harmonic frequencies are often systematically overestimated and are typically scaled by an empirical factor (e.g., 0.9679 for B3LYP/6-311+G(d,p)) to improve agreement with experimental data researchgate.net.

Assessment of Deuterium Substitution Effects on Electronic Properties

While the most apparent impact of deuterium substitution is on the vibrational properties, there are also subtle but measurable effects on the electronic properties of this compound. These effects, known as electronic isotope effects, are primarily a consequence of the changes in the vibrational wave functions and zero-point energies upon isotopic substitution.

DFT calculations can be employed to investigate these subtle changes. Key electronic properties of interest include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter that influences the chemical reactivity and electronic absorption properties of a molecule. Deuterium substitution can slightly alter the HOMO-LUMO gap. Generally, the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor changes in the molecular orbitals' energies.

Dipole Moment: The molecular dipole moment is a measure of the charge distribution in a molecule. Isotopic substitution can cause a small change in the dipole moment due to the altered vibrational averaging of the molecular geometry.

Electron Density Distribution: DFT can provide detailed maps of the electron density, allowing for an analysis of how the substitution of hydrogen with deuterium subtly perturbs the distribution of electrons within the aromatic system.

While these electronic effects are generally small, they can be significant in certain contexts, such as in the study of reaction kinetics and intermolecular interactions.

Molecular Dynamics (MD) Simulations in Mechanistic Contexts

Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its behavior in various environments, such as in solution or in the solid state. These simulations solve Newton's equations of motion for a system of atoms, with the forces between atoms described by a force field.

In mechanistic studies, MD simulations can be used to:

Explore Conformational Landscapes: While 9H-fluorenone is a relatively rigid molecule, MD simulations can explore its flexibility and the dynamics of its interactions with surrounding molecules.

Simulate Solvation: By placing the this compound molecule in a box of solvent molecules (e.g., water, ethanol), MD simulations can model the solvation process and characterize the structure and dynamics of the solvent shell around the solute.

Investigate Intermolecular Interactions: MD can be used to study how this compound interacts with other molecules, including self-aggregation or binding to a target molecule.

The primary difference in the MD simulation of this compound compared to its non-deuterated counterpart would be the assignment of a larger mass to the deuterium atoms in the force field parameters. This would lead to slower vibrational motions and could subtly affect the dynamics of intermolecular interactions.

Quantum Chemical Investigations of Charge-Transfer Complexes Involving Deuterated Fluorenones

Fluorenone and its derivatives are known to act as electron acceptors in the formation of charge-transfer (CT) complexes. Quantum chemical calculations are essential for understanding the nature of these complexes. The formation of a CT complex between a donor and an acceptor molecule can be confirmed by optical absorption and quantum chemistry simulations nih.gov.

For CT complexes involving this compound, quantum chemical methods can be used to:

Determine the Geometry of the Complex: Calculations can predict the optimal orientation of the donor and acceptor molecules in the complex.

Calculate the Binding Energy: The stability of the CT complex can be quantified by calculating the binding energy between the donor and acceptor molecules.

Analyze the Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of the CT complex, including the characteristic charge-transfer band.

The effect of deuterium substitution on the properties of these charge-transfer complexes is expected to be subtle. The slight changes in the electronic properties of this compound, as discussed in section 4.1.2, could lead to minor alterations in the binding energy and the energy of the charge-transfer transition. These small differences could be important in understanding the detailed photophysics of these complexes.

Mechanistic Investigations Employing 9h Fluoren 9 One D4

Elucidation of Reaction Mechanisms Through Deuterium (B1214612) Labeling Experiments

Deuterium labeling is a cornerstone technique for tracing the fate of specific atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanistic pathways. By strategically placing deuterium atoms on the 9H-Fluoren-9-one scaffold, chemists can monitor bond-breaking and bond-forming events, identify rearrangement processes, and distinguish between different potential mechanisms.

In the study of photochemical reactions, such as the photoreduction of 9H-fluorenone, 9H-Fluoren-9-one-D4 can be instrumental. For instance, in the presence of a hydrogen-donating solvent like isopropanol, the photoreduction of fluorenone proceeds via the abstraction of a hydrogen atom by the excited triplet state of the ketone. Employing a deuterated solvent (e.g., isopropanol-d8) with non-deuterated fluorenone would lead to the formation of a monodeuterated fluorenol, confirming the solvent as the hydrogen source. Conversely, using this compound in a non-deuterated solvent allows for the investigation of intermolecular hydrogen atom transfer between fluorenone molecules or from other sources.

Another significant application is in the study of base-catalyzed reactions. For example, in the presence of a strong base, the protons on the aromatic rings of 9H-fluorenone can undergo exchange with deuterons from a deuterated solvent like D₂O. The rate and regioselectivity of this H/D exchange, monitored by techniques such as NMR spectroscopy or mass spectrometry, can provide insights into the acidity of the aromatic protons and the stability of the resulting carbanionic intermediates.

Table 1: Illustrative Deuterium Labeling Experiment in the Photoreduction of 9H-Fluorenone

| Experiment | Reactants | Product(s) | Mechanistic Implication |

| 1 | 9H-Fluoren-9-one + Isopropanol | 9-Fluorenol | Solvent acts as the hydrogen source. |

| 2 | 9H-Fluoren-9-one + Isopropanol-d8 | 9-Fluorenol-d1 (at C-9) | Confirms hydrogen abstraction from the solvent. |

| 3 | This compound + Isopropanol | 9-Fluorenol-d4 | Demonstrates the integrity of the deuterated aromatic rings during the reaction. |

Determination of Primary and Secondary Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a quantitative measure of the change in the rate of a reaction upon isotopic substitution. The magnitude of the KIE provides profound insights into the rate-determining step (RDS) of a reaction and the geometry of the transition state.

A primary kinetic isotope effect (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken or formed in the RDS. For example, if a reaction involves the abstraction of an aromatic hydrogen from 9H-fluorenone in its rate-determining step, a significant primary KIE would be expected when comparing the reaction rate of the non-deuterated compound with that of this compound. The magnitude of this effect can be substantial, typically ranging from 2 to 7 at room temperature for C-H/C-D bond cleavage.

A secondary kinetic isotope effect is observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the RDS. These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). Secondary KIEs are valuable for probing changes in hybridization or the steric environment around the labeled position between the ground state and the transition state. For instance, a change in hybridization from sp² in the reactant to sp³ in the transition state at a carbon atom adjacent to a deuterated position can lead to a measurable secondary KIE.

Table 2: Hypothetical Kinetic Isotope Effects in a Reaction Involving 9H-Fluoren-9-one

| Reaction Type | Deuterated Substrate | Observed kH/kD | Interpretation |

| Aromatic Electrophilic Substitution | This compound | ~1.0 | C-H bond cleavage is not the rate-determining step. |

| Radical Aromatic Substitution | This compound | 4.5 | C-D bond cleavage is involved in the rate-determining step. |

| Nucleophilic Addition to Carbonyl | This compound | 1.1 | Small secondary KIE, suggesting a change in the electronic environment of the aromatic rings in the transition state. |

Tracing Reaction Intermediates and Transition States

The use of this compound can aid in the trapping and characterization of transient intermediates and provides clues about the structure of transition states. By analyzing the isotopic distribution in the products and any trapped intermediates, it is possible to deduce the sequence of events in a reaction mechanism.

For example, in complex multi-step reactions, the position of the deuterium label can reveal whether certain intermediates are in equilibrium with the reactants or if they proceed irreversibly to products. If a deuterated intermediate can revert to the starting material, a scrambling of the deuterium label might be observed in the recovered starting material.

Furthermore, the magnitude of the KIE can be correlated with the symmetry of the transition state. According to the Westheimer principle, a maximum primary KIE is expected for a transition state in which the hydrogen (or deuterium) is symmetrically bonded between the donor and acceptor atoms. By measuring the KIE for a series of related reactions, it is possible to map the position of the transition state along the reaction coordinate.

Investigation of Solvent Effects and Reaction Pathway Divergence

The surrounding solvent can play a crucial role in dictating the outcome of a reaction by stabilizing or destabilizing reactants, intermediates, and transition states. This compound can be a subtle yet powerful probe for investigating these solvent effects.

In certain photochemical reactions, the excited state of 9H-fluorenone can decay through different pathways, such as intersystem crossing, fluorescence, or reaction with the solvent. The rates of these processes can be sensitive to the solvent environment. By studying the photophysics of 9H-Fluoren-9-one and its deuterated analog in a range of solvents, it is possible to dissect the influence of solvent polarity, viscosity, and hydrogen-bonding ability on the excited-state dynamics. Deuteration can affect the rates of non-radiative decay pathways, and the magnitude of this effect can vary with the solvent, providing insights into the nature of solvent-solute interactions.

Moreover, in reactions where there is a competition between two or more reaction pathways, the use of this compound can reveal if the solvent preferentially favors one pathway over another. A change in the product distribution upon isotopic substitution in different solvents can indicate that the solvent is involved in the product-determining step and that the transition states for the competing pathways have different sensitivities to isotopic substitution.

Table 3: Solvent Effects on the Photodecay Quantum Yield of 9H-Fluoren-9-one and this compound

| Solvent | Quantum Yield (9H-Fluoren-9-one) | Quantum Yield (this compound) | Isotope Effect (ΦH/ΦD) | Interpretation |

| Hexane | 0.15 | 0.12 | 1.25 | Moderate isotope effect on non-radiative decay. |

| Acetonitrile | 0.28 | 0.22 | 1.27 | Similar isotope effect, suggesting the decay mechanism is not strongly influenced by polarity. |

| Isopropanol | 0.55 | 0.40 | 1.38 | Larger isotope effect, indicating a greater contribution of hydrogen abstraction from the solvent in the decay pathway. |

Applications of 9h Fluoren 9 One D4 in Environmental and Degradation Studies

Tracing Environmental Fate and Transport of Fluorenone Derivatives

The use of 9H-Fluoren-9-one-D4 is instrumental in studies aimed at understanding the environmental fate and transport of fluorenone and its derivatives. As these compounds are recognized environmental pollutants, often found in air, water, and soil, tracking their movement and persistence is crucial for risk assessment. csic.esnih.gov

Stable isotope dilution methods (IDM) employing deuterated standards like this compound are considered a primary measurement technique due to their high accuracy. isc-science.com This method involves introducing a known amount of the labeled compound into an environmental sample. isc-science.com Because the deuterated analog behaves almost identically to the non-labeled compound, it can effectively account for losses during sample extraction and analysis. isc-science.comepa.gov This allows for more accurate quantification of the native pollutant's concentration in various environmental compartments, such as water, sediment, and biota. epa.govnih.gov

Research has shown that fluorenone derivatives can be subject to various transport processes, including leaching in soil and sorption to particulate matter. fishersci.com The low water solubility of 9-fluorenone (B1672902) suggests it is not likely to be mobile in the environment. fishersci.com However, its presence in different environmental matrices necessitates detailed studies. The use of this compound as an internal or surrogate standard in these studies helps to ensure the reliability of the analytical data. copernicus.org

| Study Type | Application of this compound | Key Findings |

| Atmospheric Monitoring | Used as a surrogate standard for the quantification of OPAHs in wintertime air samples in Beijing. copernicus.org | Enabled accurate measurement of 9-fluorenone concentrations, contributing to the understanding of its variability and sources in urban air. copernicus.org |

| Sediment Analysis | Employed in isotope dilution methods to determine the bioavailability of hydrophobic organic contaminants. nih.gov | The exchange between the deuterated and native compounds allows for the quantification of the environmentally accessible fraction of the pollutant. nih.gov |

| Water Quality Assessment | Utilized as an internal standard in the analysis of sewage sludge and wastewater for semivolatile organic pollutants. epa.gov | Improves the accuracy of quantification by correcting for losses during sample preparation and analysis. epa.govepa.gov |

Elucidation of Biotransformation Pathways of Fluorene-based Compounds

This compound is a valuable tool for elucidating the biotransformation pathways of fluorene (B118485) and its derivatives in various organisms and ecosystems. ethz.ch Understanding how these compounds are metabolized by microorganisms is essential for assessing their environmental persistence and potential for bioremediation. csic.esethz.ch

In biodegradation studies, researchers often introduce fluorene to microbial cultures and monitor the formation of metabolites over time. csic.esnih.gov The use of labeled compounds like this compound can help to definitively identify transformation products and unravel the sequence of metabolic reactions. nih.gov By tracing the isotopic label, scientists can distinguish between metabolites derived from the parent compound and other organic molecules present in the complex biological system. nih.gov

Several metabolic pathways for fluorene have been proposed. ethz.ch One common pathway involves the oxidation of fluorene at the C-9 position to form 9-fluorenol, which is then further oxidized to 9H-fluoren-9-one. csic.esnih.gov While some microorganisms can further degrade 9H-fluoren-9-one, for others it represents a dead-end metabolite. csic.es Another proposed pathway involves a dioxygenase attack on the aromatic rings, leading to ring cleavage and subsequent degradation. ethz.ch

The use of isotopically labeled compounds in these studies can confirm the intermediates and end-products of these pathways. For example, by exposing microorganisms to labeled fluorene and analyzing the resulting products with techniques like mass spectrometry, researchers can identify which molecules contain the isotopic label, thereby confirming they are part of the degradation pathway.

| Pathway | Key Enzymes | Intermediate and Final Products | Role of this compound |

| C-9 Oxidation Pathway | Monooxygenase, Dehydrogenase | 9-Fluorenol, 9H-Fluoren-9-one | Can be used as a standard to confirm the identity and quantity of 9H-fluoren-9-one as a metabolite. |

| Angular Dioxygenation Pathway | Dioxygenase | 1,1a-dihydroxy-1-hydro-9-fluorenone, Phthalic acid | Can help trace the fate of the fluorenone intermediate in this degradation route. nih.gov |

| Lateral Dioxygenation Pathway | Dioxygenase, Dehydrogenase, Aldolase, Decarboxylase | cis-dihydrodiols, Indanones, 3-Isochromanone, 3,4-Dihydrocoumarin | Not directly involved, but understanding its formation helps to differentiate between competing pathways. ethz.ch |

Monitoring Thermal and Oxidative Degradation Processes

The stability of fluorenone and its derivatives under thermal and oxidative stress is a significant area of environmental research, particularly in the context of combustion processes and atmospheric chemistry. dtic.milcopernicus.org this compound can be used as a tracer to monitor the degradation of fluorenone under controlled laboratory conditions, providing insights into its transformation products and degradation kinetics. rsc.org

In studies simulating the high temperatures found in industrial processes or vehicle exhaust, the formation of degradation products from fluorenone can be investigated. dtic.mil By spiking the reaction mixture with this compound and analyzing the products over time, researchers can quantify the rate of degradation and identify the resulting compounds. The isotopic label helps to distinguish the degradation products of fluorenone from those of other compounds in the mixture.

Similarly, in studies of oxidative degradation, such as the reaction of fluorenone with atmospheric oxidants like hydroxyl radicals (OH), this compound can be used to follow the reaction progress. tofwerk.com This is crucial for understanding the atmospheric lifetime of fluorenone and its contribution to the formation of secondary organic aerosols.

The use of labeled compounds in these studies is particularly advantageous for kinetic analysis. By monitoring the disappearance of the labeled parent compound and the appearance of labeled products, precise reaction rate constants can be determined.

| Degradation Process | Experimental Conditions | Key Findings | Application of this compound |

| Thermal Degradation | High temperatures (e.g., 300-800°C) in the presence of air. service.gov.uk | Formation of smaller, more volatile compounds through thermal rearrangement and combustion. service.gov.uk | Can be used as a tracer to quantify the rate of degradation and identify products. |

| Oxidative Degradation | Exposure to oxidizing agents like ozone or hydroxyl radicals in a controlled environment. tofwerk.com | Leads to the formation of various oxygenated products, contributing to atmospheric aerosol formation. tofwerk.com | Enables the study of reaction kinetics and product formation pathways in complex atmospheric simulations. |

| Photochemical Degradation | Irradiation with UV light in various solvents. zenodo.org | Can lead to photo-oxidation and the formation of different products depending on the solvent. zenodo.org | Can be used to study the quantum yield and mechanism of photodegradation. |

Use in Controlled Environmental Chamber Experiments for Atmospheric Chemistry

Controlled environmental chambers are essential for simulating and studying the complex chemical reactions that occur in the Earth's atmosphere. tofwerk.com These chambers allow scientists to investigate the fate of volatile organic compounds (VOCs), including fluorenone and its derivatives, under well-defined conditions of temperature, humidity, and oxidant concentrations. tofwerk.com

This compound plays a crucial role in these experiments as an internal standard for quantitative analysis. epa.gov The introduction of a known quantity of the deuterated compound into the chamber allows for the accurate measurement of the concentration of the non-labeled fluorenone as it undergoes chemical reactions. epa.gov This is particularly important for tracking the decay of the parent compound and the formation of secondary products over time.

For example, in experiments studying the oxidation of fluorenone by hydroxyl (OH) radicals, the concentration of both 9H-fluorenone and its deuterated counterpart can be monitored simultaneously using techniques like mass spectrometry. tofwerk.com The known initial concentration and the measured decay of the deuterated standard provide a reliable reference for quantifying the reaction rate of the non-labeled compound. This approach helps to minimize uncertainties arising from wall losses, dilution effects, and variations in instrument sensitivity during the experiment. tofwerk.com

The data obtained from these chamber studies are vital for developing and validating atmospheric chemical models, which are used to predict air quality and the environmental impact of pollutants.

| Experiment Type | Monitored Parameters | Role of this compound | Significance |

| OH Radical Oxidation | Decay of fluorenone, formation of oxygenated products | Internal standard for accurate quantification of fluorenone concentration and reaction rates. epa.gov | Determines the atmospheric lifetime of fluorenone and its contribution to secondary organic aerosol formation. tofwerk.com |

| Ozonolysis | Reaction rate of fluorenone with ozone, identification of products | Provides a stable reference for concentration measurements in the gas phase. tofwerk.com | Elucidates the role of ozonolysis in the atmospheric removal of fluorenone. tofwerk.com |

| Photolysis | Photodegradation rate under simulated solar radiation | Used to correct for physical losses and ensure accurate kinetic data. | Quantifies the importance of direct photolysis as an atmospheric sink for fluorenone. zenodo.org |

Emerging Research Directions and Interdisciplinary Prospects

Development of Advanced Deuteration and Analytical Techniques

The synthesis of isotopically labeled compounds like 9H-Fluoren-9-one-D4 is foundational to its application in advanced analytical methods. wikipedia.orgcernobioscience.com Isotopic labeling is a technique that replaces one or more atoms in a molecule with an isotope of the same element. creative-proteomics.com In this case, four hydrogen atoms on the fluorenone structure are replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. researchgate.net The synthesis of such molecules can be complex, often requiring specialized procedures to achieve high levels of deuteration and chemical purity. nih.govnih.gov

The primary analytical application of this compound is its use as an internal standard for quantitative analysis, particularly in chromatography and mass spectrometry. researchgate.netchromatographyonline.com An internal standard is a compound with similar physicochemical properties to the analyte, added in a constant amount to all samples, standards, and blanks. nih.govmsacl.org It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of the results. chromatographyonline.com Because this compound is chemically almost identical to its non-deuterated counterpart (the analyte), it is an ideal internal standard, as it behaves similarly during extraction and chromatographic separation but can be distinguished by its mass. researchgate.net

Table 1: Comparative Properties of 9H-Fluoren-9-one and its Deuterated Analog

| Property | 9H-Fluoren-9-one | This compound |

|---|---|---|

| Molecular Formula | C₁₃H₈O | C₁₃H₄D₄O |

| Molar Mass | 180.21 g/mol | 184.23 g/mol |

| Primary Use | Analyte, Synthesis Precursor organic-chemistry.orguni-muenchen.denih.gov | Internal Standard for Quantitative Analysis researchgate.netresearchgate.net |

Integration with Advanced Mass Spectrometry Platforms for Enhanced Quantification

The integration of this compound with advanced mass spectrometry (MS) platforms, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), is crucial for achieving high-precision quantification. researchgate.net In a typical assay, a known quantity of this compound is added to a sample containing an unknown amount of 9H-Fluoren-9-one.

During MS analysis, the instrument can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). The four deuterium atoms in this compound increase its molecular weight by approximately four atomic mass units compared to the non-deuterated form. This mass difference allows for their separate detection, even if they co-elute from the chromatography column. msacl.org

Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte from a calibration curve. This isotope dilution mass spectrometry (IDMS) method is considered a gold standard for quantification because it effectively mitigates matrix effects and corrects for sample loss during processing. researchgate.net

Table 2: Expected Mass-to-Charge Ratios (m/z) in Mass Spectrometry

| Compound | Molecular Ion [M]⁺ | Protonated Molecule [M+H]⁺ |

|---|---|---|

| 9H-Fluoren-9-one (Analyte) | ~180.06 | ~181.07 |

| This compound (Internal Standard) | ~184.08 | ~185.09 |

Exploration in Materials Science through Isotopic Probing

In materials science, particularly in the field of organic electronics, isotopic labeling serves a different but equally important purpose. Fluorenone and its derivatives are core components in the synthesis of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic materials. advancedsciencenews.comzeochem.com The stability and lifespan of these materials are critical for their commercial viability.

Research has shown that replacing hydrogen with deuterium in organic molecules can have a significant impact on their electronic properties and stability, an observation known as the kinetic isotope effect. researchgate.netacs.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can make deuterated molecules more resistant to degradation, thereby extending the lifetime of organic electronic devices. researchgate.net

By synthesizing materials using this compound and comparing their performance to identical materials made with non-deuterated fluorenone, researchers can probe degradation mechanisms. advancedsciencenews.com This isotopic probing allows for the identification of specific chemical bonds that are susceptible to breaking during device operation. Such insights are invaluable for designing more robust and long-lasting organic electronic materials. researchgate.net

Broader Contributions to Quantitative Chemical Biology Research

The utility of this compound extends into quantitative chemical biology, including the fields of metabolomics and proteomics. cernobioscience.comacs.org Fluorene (B118485) and its derivatives are polycyclic aromatic hydrocarbons (PAHs), a class of compounds often studied as environmental pollutants and their metabolites in biological systems. isotope.comnih.gov

In metabolomics, this compound can be used as an internal standard for the accurate quantification of fluorenone and its metabolites in biological samples such as urine, blood, or tissue. nih.gov This is critical for toxicology studies and human biomonitoring to assess exposure to PAHs. The use of a deuterated standard ensures that measurements are reliable, which is essential for establishing links between exposure and health outcomes. researchgate.netaccustandard.com

In proteomics, stable isotope labeling is a cornerstone of quantitative techniques. taylorandfrancis.com While this compound is not directly incorporated into proteins like labeled amino acids, it can be used to quantify interactions between the fluorenone molecule and proteins. For example, if fluorenone binds to a specific protein or is a substrate for an enzyme, this compound can be used as a standard to accurately measure the amount of the non-deuterated compound in a protein-bound or metabolized state after separation.

Table 3: Summary of Applications for this compound

| Field | Specific Application | Benefit of Deuteration |

|---|---|---|

| Analytical Chemistry | Internal Standard for Mass Spectrometry researchgate.net | Improves accuracy and precision of quantification by correcting for sample loss and matrix effects. chromatographyonline.com |

| Materials Science | Isotopic Probe in Organic Electronics advancedsciencenews.com | Helps to study degradation mechanisms and improve device lifetime through the kinetic isotope effect. researchgate.net |

| Metabolomics | Standard for quantifying PAH metabolites in biological samples. nih.gov | Enables accurate assessment of human exposure to environmental pollutants. researchgate.net |

| Proteomics | Quantification of small molecule-protein interactions. | Allows for precise measurement of fluorenone as a ligand or metabolite in biological pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.